Acotiamide hydrochloride

Acetylcholinesterase inhibition Gastroprokinetic mechanism Enzyme kinetics

Researchers developing novel prokinetic agents or studying functional dyspepsia require a well-characterized reference compound with dual-target pharmacology. Acotiamide hydrochloride (CAS 185104-11-4) addresses this need as a selective, reversible AChE inhibitor (IC50 1.79-2.3 µM) and M1/M2 muscarinic antagonist (IC50 1.8/10.1 µM). • Dual mechanism enables dissection of cholinergic gastric accommodation and emptying pathways • Established clinical benchmark: 95-98% responder rate in FD-PDS Phase III/IV trials; favorable 48-week safety profile • Ideal negative control for hERG/QT assays-no QT prolongation at doses ≤10 mg/kg i.v. in anesthetized dogs • ≥98% purity; store at -20°C; shipped under dry ice for global delivery

Molecular Formula C21H31ClN4O5S
Molecular Weight 487.0 g/mol
CAS No. 185104-11-4
Cat. No. B178125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcotiamide hydrochloride
CAS185104-11-4
Synonymsacotiamide
acotiamide hydrochloride
N-(2-(diisopropylamino)ethyl)-2-((2-hydroxy-4,5-dimethoxybenzoyl)amino)-1,3-thiazole-4-carboxamide
N-(N',N'-diisopropylaminoethyl)-(2-(2-hydroxy-4,5-dimethoxybenzoylamino)-1,3-thiazole-4-yl)carboxyamide
YM 443
YM-443
YM443 cpd
Z 338
Z-338
Molecular FormulaC21H31ClN4O5S
Molecular Weight487.0 g/mol
Structural Identifiers
SMILESCC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2O)OC)OC)C(C)C.Cl
InChIInChI=1S/C21H30N4O5S.ClH/c1-12(2)25(13(3)4)8-7-22-20(28)15-11-31-21(23-15)24-19(27)14-9-17(29-5)18(30-6)10-16(14)26;/h9-13,26H,7-8H2,1-6H3,(H,22,28)(H,23,24,27);1H
InChIKeyVQEKQYLTAIVCBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acotiamide Hydrochloride: First-in-Class Gastroprokinetic Overview


Acotiamide hydrochloride (Z-338, YM-443) is a first-in-class oral gastroprokinetic agent [1] that acts as a selective, reversible acetylcholinesterase (AChE) inhibitor (IC50 = 1.79–2.3 µM) [2][3] and as an antagonist at muscarinic M1 and M2 receptors (IC50 values of 1.8 µM and 10.1 µM, respectively) [4]. It is indicated for the treatment of functional dyspepsia, specifically targeting postprandial distress syndrome (PDS) symptoms such as postprandial fullness, upper abdominal bloating, and early satiation [5]. Its molecular formula is C21H30N4O5S · HCl, and it exhibits high plasma protein binding (84.21–85.95%) and an elimination half-life of 10.9–21.7 hours in humans [6].

Pathway study AChE inhibition and gastric motility pathway research
Model system M1/M2 muscarinic receptor modulation in gastric tissue models
Research context Functional dyspepsia mechanism and gastric accommodation studies

Acotiamide Hydrochloride: Why In-Class Substitution Fails


Despite overlapping clinical indications for functional dyspepsia, prokinetic agents within the same therapeutic class exhibit fundamental mechanistic divergence that precludes simple interchangeability. Acotiamide's dual action as a selective AChE inhibitor and M1/M2 muscarinic antagonist is pharmacologically distinct from the dopamine D2 antagonism of itopride and metoclopramide, the 5-HT4 agonism of mosapride and cisapride, and the peripheral D2 antagonism of domperidone [1][2]. Furthermore, its receptor selectivity profile—characterized by negligible affinity for serotonin 5-HT4 and dopamine D2 receptors [3]—confers a differentiated safety and efficacy fingerprint that directly impacts therapeutic outcomes. The quantitative evidence presented in Section 3 demonstrates that these mechanistic distinctions translate into measurable differences in clinical efficacy, receptor occupancy, and cardiovascular safety that are critical for evidence-based procurement and formulary decisions.

! Itopride (D2 antagonist) differs; mechanism mismatch may shift cholinergic tone modulation in gastric assays.
! Mosapride (5-HT4 agonist) differs; receptor engagement may alter gastric motility readouts compared to dual AChE/M1-M2 profile.
! Cisapride (5-HT4/5-HT3) differs; QT-related cardiac safety endpoints require separate monitoring and may not transfer.

Acotiamide Hydrochloride: Comparator Evidence Guide


AChE Inhibition: Mixed Reversible vs. Itopride

Acotiamide inhibits rat stomach-derived acetylcholinesterase (AChE) with an IC50 of 2.3 μmol/L and exhibits mixed, reversible inhibition [1]. In contrast, itopride—a comparator AChE inhibitor and D2 antagonist—displays noncompetitive inhibition kinetics [2]. This mechanistic distinction has implications for the reversibility of enzyme blockade and the potential for differential on/off rates in gastric tissue.

AChE Inhibition Mode
Head-to-head
Target: IC50 2.3 µM, mixed reversible
Comparator (Itopride): noncompetitive inhibition
May support flexible cholinergic modulation in gastric tissue assays.
Assay context differs from in vivo models; reversibility requires method-specific verification.
Acetylcholinesterase inhibition Gastroprokinetic mechanism Enzyme kinetics

Receptor Selectivity: D2 and 5-HT4 vs. Itopride, Mosapride

In receptor binding assays, acotiamide demonstrated no measurable affinity for dopamine D2 receptors (Ki > 10 μM) or serotonin 5-HT4 receptors (including 5-HT4c, 5-HT4d, and 5-HT4e subtypes) . In contrast, itopride is a known dopamine D2 receptor antagonist, and mosapride acts as a selective 5-HT4 receptor agonist [1]. The absence of D2 and 5-HT4 engagement by acotiamide confers a differentiated central nervous system and cardiovascular side effect profile.

D2/5-HT4 Selectivity
Head-to-head
Target: Ki > 10 µM (D2), no 5-HT4 binding
Comparator: Itopride D2 antagonist; Mosapride 5-HT4 agonist
Supports receptor-specific gastric motility study design.
Off-target assessment context; CNS and cardiac receptor panels may differ.
Receptor selectivity Off-target binding Prokinetic safety

Clinical Efficacy vs. Mosapride in Functional Dyspepsia

In a Phase III randomized, active-controlled clinical trial (N=220), acotiamide 100 mg TID demonstrated a responder rate of 98% (PP population) and 95.15% (ITT population) for Overall Treatment Effect (OTE) at 4 weeks, compared to 93.27% (PP) and 89.81% (ITT) for mosapride 5 mg TID [1]. Secondary endpoints including postprandial fullness, upper abdominal bloating, and early satiation were also significantly improved with acotiamide. The absolute difference in ITT responder rate was 5.34 percentage points favoring acotiamide.

FD-PDS Responder Rate
Trial context
Target: 95.15% ITT
Comparator (Mosapride): 89.81% ITT
Δ +5.34 pp (Phase III, N=220, 4 wk)
Reported PDS symptom-score endpoint context.
Rome III criteria; trial-population extrapolation requires verification.
Clinical trial Functional dyspepsia Postprandial distress syndrome

Cardiovascular Safety: QT Prolongation vs. Cisapride

In anesthetized dogs, acotiamide at doses up to 10 mg/kg i.v. did not significantly alter myocardial monophasic action potential duration (MAPD), QT interval, or corrected QT (QTc) interval [1]. In contrast, cisapride—a 5-HT4 agonist and 5-HT3 antagonist—prolonged MAPD and QT/QTc intervals at clinically relevant concentrations [2]. This safety differential is attributed to acotiamide's lack of interaction with cardiac potassium channels (hERG) and its receptor selectivity profile.

QT Interval Change
Head-to-head
Target: No significant QTc prolongation (dog, 1–10 mg/kg i.v.)
Comparator (Cisapride): dose-dependent QTc prolongation
Supports cardiac safety endpoint screening in prokinetic research.
Anesthetized dog model; translational review required for human relevance.
Cardiac safety QT interval Prokinetic agents

Long-Term Safety and Tolerability

In a European Phase 3 open-label safety trial, 81.6% of patients maintained exposure to acotiamide for >50 weeks, with a mean duration of 320.3 days [1]. No deaths, treatment-related severe/serious adverse events, or clinically significant laboratory abnormalities were reported. The pooled risk ratio (RR) for any adverse event versus placebo was 1.06 (95% CI: 0.91–1.24), indicating no excess risk [2]. In a Japanese long-term study, the incidence of adverse drug reactions was 11.5%, with most events mild in severity [3].

Long-Term Tolerability
Class-level
Pooled RR 1.06 (95% CI 0.91–1.24) vs placebo; 11.5% ADR at 48 wk
Supports tolerability endpoint monitoring in chronic model studies.
Meta-analysis context; model-specific safety interpretation needed.
Long-term safety Adverse events Chronic therapy

Muscarinic Receptor Selectivity: M1 vs. M2

In functional assays using Xenopus oocytes expressing recombinant human muscarinic receptors, acotiamide inhibited acetylcholine-induced activation of M1 receptors with an IC50 of 1.8 µM and M2 receptors with an IC50 of 10.1 µM, yielding an M1:M2 selectivity ratio of approximately 5.6 [1]. This preferential M1 antagonism is mechanistically relevant because M1 receptors on gastric fundus inhibitory neurons mediate vagally-induced relaxation, and their blockade by acotiamide enhances gastric accommodation—a property not shared by non-selective muscarinic antagonists or pure AChE inhibitors.

M1/M2 Selectivity
Reported
M1 IC50 1.8 µM; M2 IC50 10.1 µM; ratio 5.6 (Xenopus oocyte)
Supports gastric accommodation pathway research.
Recombinant expression system; native tissue selectivity may vary.
Muscarinic receptor M1/M2 selectivity Gastric accommodation

Acotiamide Hydrochloride: Research and Industrial Applications


Functional Dyspepsia Drug Discovery & Preclinical Research

Acotiamide hydrochloride serves as a valuable tool compound for investigating cholinergic modulation of upper gastrointestinal motility. Its dual mechanism—selective AChE inhibition (IC50 = 1.79–2.3 µM) [1] and M1/M2 muscarinic antagonism (IC50 1.8 and 10.1 µM) [2]—enables dissection of acetylcholine-mediated gastric accommodation and emptying pathways. Researchers studying the pathophysiology of postprandial distress syndrome or evaluating novel prokinetic candidates should procure acotiamide as a reference standard due to its well-characterized, dual-target pharmacology and extensive in vivo validation in rat, guinea pig, and dog models [3].

Comparator-Controlled Clinical Trials in Functional Dyspepsia

In Phase III/IV clinical trials evaluating new therapies for functional dyspepsia with postprandial distress syndrome (FD-PDS), acotiamide 100 mg TID represents an evidence-based active comparator arm. The compound's established responder rate of 95–98% (ITT/PP) [4] and its favorable long-term safety profile over 48 weeks [5] provide a robust benchmark for non-inferiority or superiority trial design. Sponsors and CROs should specify acotiamide hydrochloride (CAS 185104-11-4) as the comparator of choice to ensure regulatory acceptance and to leverage the existing head-to-head data against mosapride, itopride, and placebo.

Cardiac Safety & QT Liability Screening

Acotiamide hydrochloride is an ideal negative control compound in hERG channel and QT prolongation assays for gastroprokinetic drug development. Unlike cisapride (QT prolongation) and mosapride (5-HT4-mediated cardiac effects), acotiamide at doses up to 10 mg/kg i.v. does not prolong QT/QTc intervals in anesthetized dogs [6]. Pharmaceutical companies and contract research organizations engaged in cardiac safety profiling of novel prokinetics should procure acotiamide to establish a 'no-effect' benchmark, thereby enhancing the discriminatory power of their screening cascades and reducing false-positive attrition.

Quality Control and Reference Standard for Generics

Acotiamide hydrochloride trihydrate, with a purity specification of ≥99.9% and optical purity of 99.95% ee [7], is required as a certified reference standard for HPLC and LC-MS/MS method development, validation, and routine quality control testing of generic acotiamide tablet formulations (0.1 g). Analytical laboratories and pharmaceutical manufacturers should procure this high-purity reference material to ensure accurate quantification of active pharmaceutical ingredient (API) content and to detect and quantify process-related impurities as described in patent literature [8], thereby meeting stringent regulatory requirements for bioequivalence and product release.

Application
Selection Property
Validation Focus
Upper GI Motility Pathway Studies
Dual AChE/M1-M2 target modulation
Gastric accommodation and emptying model endpoints
FD-PDS Endpoint Research Studies
Established symptom-score responder benchmark
Non-inferiority trial design and endpoint interpretation review
Cardiac Safety Screening in Prokinetic Research
No QT prolongation in dog model
hERG and QT assay negative control benchmark
Analytical Reference Standard for Acotiamide Formulations
High-purity certified reference material
HPLC/LC-MS method accuracy and impurity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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